Cas no 68595-19-7 (5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile)
5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile
- 1-[(4-Methylphenyl)sulfonyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzaz epine-4-carbonitrile
- 1-(4-Tolyl)-5-oxo-3-pyrrolidinecarboxylic acid
- 3-Pyrrolidinecarboxyl
- 5-oxo-1-(4-tolyl)pyrrolidine-3-carboxylic acid
- 5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile
- 5-Oxo-1-p-tolyl-pyrrolidin-3-carbonsaeure
- 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid
- AC1MCE4R
- AC1Q2LBV
- ACMC-20easo
- Enamine_005771
- BRD-A82889815-001-01-7
- 1-[(4-methylphenyl)sulfonyl]-5-oxo-2,3,4,5-tetrahydro-1h-1-benzazepine-4-carbonitrile
- CHEMBL2429934
- 1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carbonitrile
- 68595-19-7
- 1-(4-methylbenzenesulfonyl)-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carbonitrile
- DB-219588
-
- Inchi: 1S/C18H16N2O3S/c1-13-6-8-15(9-7-13)24(22,23)20-11-10-14(12-19)18(21)16-4-2-3-5-17(16)20/h2-9,14H,10-11H2,1H3
- InChI Key: ROFIZBFATVJKQR-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1C2C=CC=CC=2C(C(C#N)CC1)=O)(=O)=O
Computed Properties
- Exact Mass: 340.08816355g/mol
- Monoisotopic Mass: 340.08816355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 622
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 86.6Ų
5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019106673-1g |
5-Oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile |
68595-19-7 | 95% | 1g |
$499.95 | 2023-09-01 | |
| Alichem | A019106673-5g |
5-Oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile |
68595-19-7 | 95% | 5g |
$1749.32 | 2023-09-01 | |
| Crysdot LLC | CD12042909-1g |
5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile |
68595-19-7 | 97% | 1g |
$490 | 2024-07-24 | |
| Crysdot LLC | CD12042909-5g |
5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile |
68595-19-7 | 97% | 5g |
$1719 | 2024-07-24 |
5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile Related Literature
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile
5-Oxo-1-Tosyl-2,3,4,5-Tetrahydro-1H-Benzo[b]Azepine-4-Carbonitrile: A Comprehensive Overview
5-Oxo-1-Tosyl-2,3,4,5-Tetrahydro-1H-Benzo[b]Azepine-4-Carbonitrile, a compound with CAS No 68595-19-7, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound belongs to the class of azepines, which are seven-membered ring systems with one nitrogen atom. The presence of a tosyl group and a nitrile functional group introduces unique chemical properties and potential biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
The molecular structure of 5-Oxo-1-Tosyl-2,3,4,5-Tetrahydro-1H-Benzo[b]Azepine-4-Carbonitrile is characterized by a benzoazepine ring system with an oxo group at position 5 and a tosyl group at position 1. The nitrile group at position 4 adds to its structural complexity and functional diversity. This compound exhibits a high degree of structural rigidity due to the seven-membered ring system, which is often associated with enhanced stability and bioavailability. The tosyl group serves as an excellent leaving group in certain reactions, making it a valuable intermediate in organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No 68595-19-7 through various routes. One prominent method involves the cyclization of appropriately substituted precursors under controlled conditions. The use of transition metal catalysts has significantly improved the yield and purity of the compound. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. These developments underscore the importance of this compound as a versatile building block in organic synthesis.
The biological activity of 5-Oxo-1-Tosyl-2,3,4,5-Tetrahydro-1H-Benzo[b]Azepine-4-Carbonitrile has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an inhibitor of certain enzyme targets associated with neurodegenerative diseases such as Alzheimer's disease. The oxo group at position 5 plays a critical role in modulating the compound's pharmacokinetic properties, while the nitrile group contributes to its ability to cross cellular membranes. Furthermore, the compound has shown promise in modulating cellular signaling pathways involved in inflammation and cancer progression.
In terms of applications, CAS No 68595-197 is being explored as a lead compound for drug development programs targeting central nervous system disorders. Its unique combination of structural features makes it an attractive candidate for further optimization into therapeutically relevant agents. Researchers are also investigating its potential as a radiotracer for imaging studies in nuclear medicine.
The development of 5-Oxo-Tosyl-Benzoazepine-Carbonitrile derivatives has opened new avenues for exploring structure–activity relationships (SAR). By modifying substituents at various positions on the azepine ring system, scientists can fine-tune the compound's pharmacological properties. For instance, replacing the tosyl group with other leaving groups or modifying the nitrile moiety can significantly alter its reactivity and bioavailability.
From an industrial perspective, the synthesis and characterization of CAS No 68595–19–7 require state-of-the-art facilities and expertise. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm its molecular identity and purity. Quality control measures are critical to ensure that batches meet stringent regulatory standards for pharmaceutical applications.
In conclusion, CAS No 68595–19–7, or 5-Oxo-Tosyl-Benzoazepine-Carbonitrile, represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique chemical structure and promising biological activities make it a focal point for ongoing research efforts. As advancements in synthetic methods and biological screening continue to unfold, CAS No 68595–19–7 is poised to play a pivotal role in shaping future therapeutic interventions across diverse disease areas.
68595-19-7 (5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)